
1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.3126 . This compound is also known by its systematic name, 1,5-dimethyl-1-vinylhept-4-enyl acetate . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The acetate ester form of this compound is often used in the fragrance industry due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate can be synthesized through several chemical routes. One common method involves the esterification of 1,6-Nonadien-3-ol, 3,7-dimethyl- with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol and acetic anhydride are heated together, allowing the formation of the acetate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the acetate ester back to the alcohol form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, altering their function and leading to observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Linalool: A naturally occurring terpene alcohol with a similar structure but without the acetate group.
Geraniol: Another terpene alcohol with a similar structure but different functional groups.
Citronellol: A related compound with similar uses in the fragrance industry.
Uniqueness
1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate is unique due to its specific structural features, including the acetate ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific aroma profiles or chemical reactivity is desired .
Propiedades
Número CAS |
61931-80-4 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
[(6E)-3,7-dimethylnona-1,6-dien-3-yl] acetate |
InChI |
InChI=1S/C13H22O2/c1-6-11(3)9-8-10-13(5,7-2)15-12(4)14/h7,9H,2,6,8,10H2,1,3-5H3/b11-9+ |
Clave InChI |
IVSZEHYDOLAREK-PKNBQFBNSA-N |
SMILES |
CCC(=CCCC(C)(C=C)OC(=O)C)C |
SMILES isomérico |
CC/C(=C/CCC(C)(C=C)OC(=O)C)/C |
SMILES canónico |
CCC(=CCCC(C)(C=C)OC(=O)C)C |
Key on ui other cas no. |
61931-80-4 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


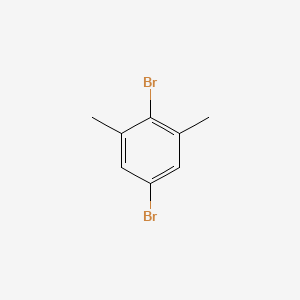
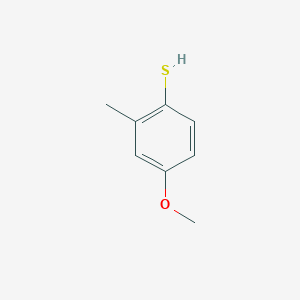
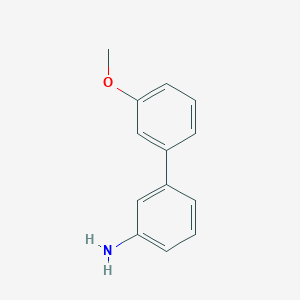
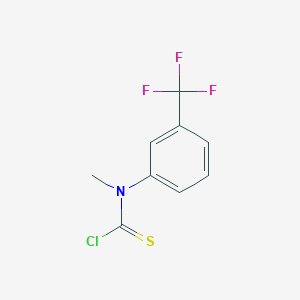
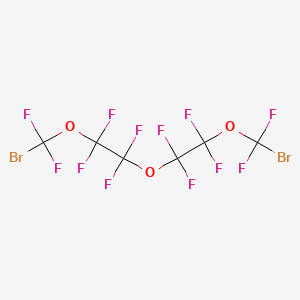
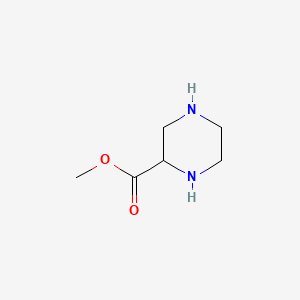
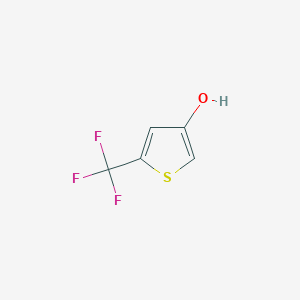
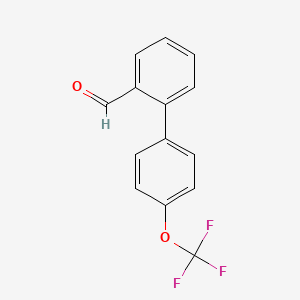
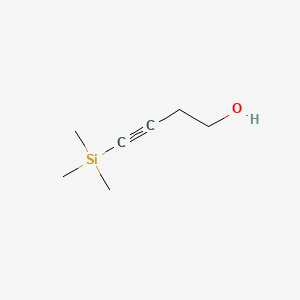
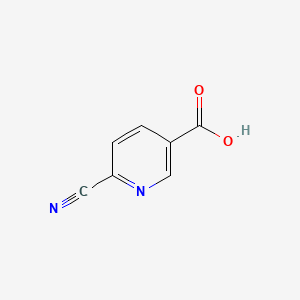
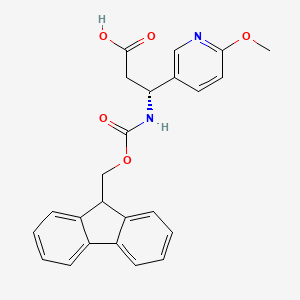
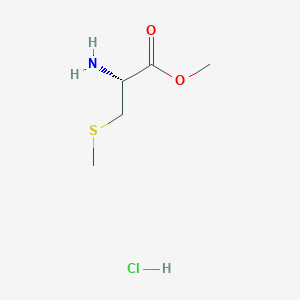
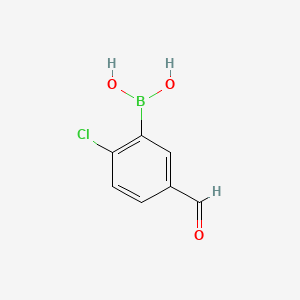
![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)
